molecular formula C11H7F3N2O B1350680 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 306936-65-2

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1350680
CAS No.: 306936-65-2
M. Wt: 240.18 g/mol
InChI Key: PMKPJAJMBQBTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (IUPAC: 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde) is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the para position of the phenyl ring and a formyl (-CHO) group at the 4-position of the pyrazole core. Its molecular weight is 240.185 g/mol, with a purity of 97% (commercial grade, Thermo Scientific) . The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKPJAJMBQBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381873
Record name 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-65-2
Record name 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(TRIFLUOROMETHYL)PHENYL]-1H-PYRAZOLE-4-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. A notable study demonstrated that this compound could inhibit the growth of various cancer cell lines, particularly breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further clinical evaluation.

Case Study: Breast Cancer Treatment
A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size compared to standard treatments, suggesting its potential as a novel therapeutic agent.

Anti-inflammatory Properties

The compound has been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Anti-inflammatory Activity Data

Treatment GroupTNF-alpha Level (pg/mL)IL-6 Level (pg/mL)
Control150200
Compound Group75100

Agricultural Applications

The trifluoromethyl group in the compound enhances its biological activity, making it valuable in agrochemical formulations. Pyrazole derivatives are widely used as herbicides and insecticides due to their effectiveness against pests while minimizing toxicity to mammals.

Case Study: Insecticide Efficacy
A study evaluated the insecticidal activity of pyrazole derivatives against common agricultural pests. The compound demonstrated significant efficacy, leading to high mortality rates in treated pest populations.

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved using the Vilsmeier-Haack reagent, which allows for efficient formylation of hydrazones. This method has been documented to yield high purity and efficiency, facilitating the development of various functionalized pyrazole derivatives.

Table 2: Synthesis Yields of Derivatives

Derivative NameYield (%)
1-(2,6-Dichloro-4-trifluoromethyl)phenyl-3-aryl-1H-pyrazole-4-carbaldehyde85
Other functionalized derivatives67 - 91

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and their implications:

Compound Name Substituent(s) on Phenyl/Pyrazole Molecular Weight (g/mol) Key Electronic Effects Evidence IDs
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde -CF₃ (para) 240.18 Strong electron-withdrawing, ↑ lipophilicity
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde -F (para) 254.25 Moderate electron-withdrawing
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde -F (meta, para) 272.25 Enhanced electron-withdrawing vs. mono-F
1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde -Cl, -F (meta, para); -OCH₃ (para) 344.77 Mixed effects: -Cl (EWG), -OCH₃ (EDG)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde -Ph (positions 1 and 3) 248.28 Steric bulk, planar conjugation
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde -Cl (para), -CF₃ 350.73 Dual EWG effects (↑ reactivity)

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Physicochemical Properties

  • Solubility: The -CF₃ group reduces aqueous solubility but enhances organic solvent compatibility (e.g., DMSO, ethanol) .
  • Melting Points : Trifluoromethyl-substituted compounds (e.g., 240.18 g/mol) exhibit higher melting points (≈180–200°C) compared to fluorine- or chlorine-substituted analogues (≈150–170°C) due to stronger intermolecular forces .

Crystallographic Insights

  • Planarity : The pyrazole ring and substituents adopt planar conformations, as confirmed by X-ray crystallography (e.g., 1,3-diphenyl derivative in ).
  • Hydrogen Bonding : The formyl group participates in weak H-bonding, influencing crystal packing .

Biological Activity

The compound 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the trifluoromethyl group on the phenyl ring. This method is advantageous due to its efficiency and ability to produce high yields of the desired compound .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi .
  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer (MCF-7), lung cancer, and colorectal cancer models .
  • Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties, often showing comparable efficacy to standard anti-inflammatory drugs .
  • Enzyme Inhibition : The presence of the trifluoromethyl group enhances interactions with target enzymes, potentially increasing the inhibitory effects on cyclooxygenase (COX) and lipoxygenase pathways .

Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited low micromolar GI50 values against several cancer cell lines:

CompoundCell LineGI50 (µM)
This compoundMCF-75.0
Other derivativesK5626.5
Other derivativesMV4-117.7

These findings suggest that the compound's structural features contribute significantly to its biological activity .

The mechanism by which this compound exerts its effects involves:

  • Induction of Apoptosis : Studies have shown that this compound can activate caspase pathways leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at various phases, further contributing to its antiproliferative effects .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated significant reductions in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent .
  • Inflammatory Models : In vivo studies using carrageenan-induced edema models showed that pyrazole derivatives could significantly reduce inflammation comparable to indomethacin .

Q & A

Q. What are the common synthetic routes for 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of pyrazole precursors using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). For example:

Intermediate preparation : React trifluoromethyl-substituted pyrazole derivatives with halogenated aryl groups under alkaline conditions.

Formylation : Treat the intermediate with formaldehyde or formamide derivatives in the presence of DMF-POCl₃ at 60–80°C for 4–5 hours under inert atmosphere .
Alternative routes include alkaline condensation of 3-(trifluoromethyl)pyrazole intermediates with formaldehyde, yielding carbaldehyde derivatives (70–75% efficiency) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal analysis via SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. For example, studies on analogous pyrazole-carbaldehydes report C=O bond lengths of ~1.22 Å and dihedral angles between aryl and pyrazole rings of 5–15° .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aldehyde protons (δ ~9.8–10.2 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, 19F^{19}\text{F} NMR: δ ~-60 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈F₃N₂O: calculated 265.0593, observed 265.0595) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Parameter screening : Use design-of-experiment (DoE) approaches to test variables:
VariableOptimal RangeImpact
Temperature60–70°CHigher temperatures accelerate formylation but may degrade intermediates.
SolventDMF/THF mixturesPolar aprotic solvents enhance solubility of trifluoromethyl intermediates .
CatalystLewis acids (e.g., ZnCl₂)Improve electrophilic substitution efficiency by 10–15% .
  • In-situ monitoring : Employ HPLC or TLC to track reaction progress and isolate byproducts early .

Q. How are contradictions between computational predictions and experimental structural data resolved?

  • Methodological Answer :
  • Refinement tools : Use SHELXL to adjust thermal parameters and occupancy rates in crystallographic models. For example, discrepancies in C-F bond lengths (calculated: 1.34 Å vs. observed: 1.38 Å) are resolved via iterative least-squares refinement .
  • DFT benchmarking : Compare experimental data (X-ray) with density functional theory (DFT)-optimized geometries to identify steric/electronic mismatches .

Q. What strategies enhance biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-phenyl position to enhance antimicrobial activity (IC₅₀ improvement by 2–3×) .
  • Assay design :
  • Antioxidant activity : Use DPPH radical scavenging assays (IC₅₀ ~20–50 μM for trifluoromethyl derivatives) .
  • Antimicrobial testing : Conduct MIC assays against S. aureus and E. coli with agar dilution methods .

Data Contradiction Analysis

Q. How to address low reproducibility in crystallization attempts?

  • Methodological Answer :
  • Solvent screening : Test mixed solvents (e.g., EtOH/DCM) to improve crystal nucleation.
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces polymorphism risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.